N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide

Description

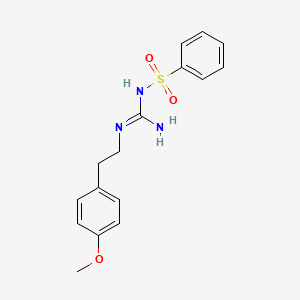

N-(N-(4-Methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a sulfonamide derivative featuring a carbamimidoyl group and a 4-methoxyphenethyl substituent. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, antitumor, and enzyme inhibitory properties.

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-[2-(4-methoxyphenyl)ethyl]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-22-14-9-7-13(8-10-14)11-12-18-16(17)19-23(20,21)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGROQGISPCUOIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide typically involves the reaction of 4-methoxyphenethylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of benzenesulfonamides, including N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide, exhibit promising anticancer properties. For instance, studies have demonstrated that certain sulfonamide derivatives can inhibit carbonic anhydrase enzymes, which are implicated in tumor growth and metastasis. The IC50 values for these compounds range from 10.93 nM to 25.06 nM for carbonic anhydrase IX, highlighting their potential as anticancer agents .

1.2 Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes associated with disease processes. For example, it shows activity against alpha-glucosidase and matrix metalloproteinases, making it a candidate for further development in diabetes management and cancer therapy .

Biochemical Research

2.1 Biofilm Inhibition

The biofilm inhibitory action of this compound has been tested against Escherichia coli, with some derivatives demonstrating significant inhibitory effects. This suggests potential applications in combating bacterial infections and preventing biofilm-related complications in clinical settings .

2.2 Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound. Results indicate that certain derivatives possess lower cytotoxicity, making them suitable candidates for therapeutic development with reduced side effects .

Chemical Applications

3.1 Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthesizing other chemical entities. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired biological activities .

3.2 Nanotechnology

The compound's properties are being explored for applications in nanotechnology, particularly in the development of advanced materials that could be used in drug delivery systems or as components in nanodevices.

Table 1: Summary of Research Findings on this compound

Case Study: Anticancer Mechanism

A study focusing on the anticancer mechanism of this compound revealed that it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The compound's interaction with carbonic anhydrases was particularly noted as a mechanism leading to reduced tumor growth .

Mechanism of Action

The mechanism of action of N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analysis

Electron-withdrawing groups (e.g., fluorine in 4-F-PhSul-Big-Tol) increase electrophilicity, improving interactions with biological targets such as enzymes or DNA . Bromomethyl derivatives (e.g., 4-(BrCH2)-PhSul-Big-Tol) are utilized in organometallic complexes, highlighting the sulfonamide’s role as a ligand in catalytic systems .

Biological Activity: TolSul-Big-Tol and related analogs demonstrate antimicrobial activity, likely due to sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS) in bacterial folate synthesis .

Crystallographic and Physical Properties :

- Compounds like N-(4-Hydroxyphenyl)benzenesulfonamide form intermolecular hydrogen bonds (N–H⋯O, O–H⋯O), stabilizing crystal lattices and influencing solubility . The target compound’s methoxy group may reduce hydrogen-bonding capacity compared to hydroxyl analogs.

Biological Activity

N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzenesulfonamide core with a carbamimidoyl substituent linked to a 4-methoxyphenethyl group, which may influence its biological properties.

Biological Activity Overview

Benzenesulfonamides are known for their broad spectrum of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound has been evaluated in various studies, revealing significant findings related to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain derivatives had Minimum Inhibitory Concentrations (MICs) as low as 6.72 mg/mL against E. coli and S. aureus .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | P. aeruginosa | 6.67 |

| 4e | C. albicans | 6.63 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamides has also been documented. In vivo studies demonstrated that certain derivatives could inhibit carrageenan-induced rat paw edema significantly, with reductions observed at various time points .

Anticancer Activity

Benzenesulfonamide derivatives have been investigated for their anticancer properties, particularly their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Studies have shown that some compounds can inhibit CA isoforms with submicromolar potency .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Inhibition of Carbonic Anhydrases : The compound may act as an inhibitor of carbonic anhydrase isoforms, which play a crucial role in pH regulation and fluid balance in tissues.

- Interaction with Calcium Channels : Theoretical studies suggest that derivatives may interact with calcium channels, affecting vascular resistance and perfusion pressure .

- Antimicrobial Mechanisms : The antimicrobial action is likely mediated through disruption of bacterial cell wall synthesis or function.

Case Studies

Several case studies highlight the efficacy of benzenesulfonamides:

- Cardiovascular Effects : A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives decreased perfusion pressure and coronary resistance, indicating potential cardiovascular benefits .

- Antimicrobial Efficacy : In vitro testing showed that specific derivatives effectively inhibited the growth of resistant bacterial strains, showcasing their potential as antibiotic agents .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) profiles, providing insights into its bioavailability and safety .

Q & A

Basic Research Question

- X-ray crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond lengths and angles. For example, N-(4-methoxyphenyl)benzenesulfonamide analogs show hydrogen-bonded dimers in the crystal lattice, stabilized by C–H⋯O interactions .

- Spectroscopy :

What strategies are effective for optimizing the inhibitory activity of this compound against metabolic enzymes like α-glycosidase and cholinesterases?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., Cl, NO) on the phenyl ring enhance inhibitory potency. For example:

- α-Glycosidase inhibition : N-carbamimidoyl-4-{[(3-chlorophenyl)carbamoyl]amino}benzenesulfonamide exhibits a of 103.94 nM, attributed to hydrophobic interactions with the enzyme’s active site .

- Cholinesterase inhibition : Derivatives with dichlorophenyl groups show dual AChE/BChE inhibition ( ~500–600 nM) via π-π stacking and hydrogen bonding .

Methodology : - Kinetic assays : Spectrophotometric monitoring of enzyme activity (e.g., Ellman’s method for cholinesterases).

- Molecular docking : Software like AutoDock Vina predicts binding modes and guides substituent selection .

How do researchers resolve contradictions in bioactivity data across different sulfonamide derivatives?

Advanced Research Question

Discrepancies in inhibition values often arise from variations in assay conditions or structural modifications. For instance:

- pH sensitivity : Cholinesterase activity is pH-dependent; deviations from optimal pH 7.4 may alter values .

- Substituent positioning : Meta-substituted derivatives may exhibit lower activity than para-substituted analogs due to steric hindrance .

Resolution strategies : - Standardized protocols : Uniform buffer systems and enzyme concentrations.

- Comparative SAR analysis : Cross-referencing bioactivity data with crystallographic or docking results to identify critical interactions .

What computational approaches are used to predict the pharmacokinetic properties of this compound?

Advanced Research Question

- ADMET prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. For sulfonamides, logP values >3 indicate high lipophilicity, potentially affecting blood-brain barrier penetration .

- Quantum mechanical calculations : DFT (e.g., Gaussian 09) optimizes molecular geometry and predicts electrostatic potential surfaces for reactive sites .

How can researchers validate the purity and stability of synthesized derivatives?

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Stability studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) monitored via LC-MS to detect hydrolysis or oxidation products .

What role does hydrogen bonding play in the crystallographic packing of this compound?

Advanced Research Question

In crystal structures, N-(4-methoxyphenyl)benzenesulfonamide forms antiparallel dimers via C–H⋯O hydrogen bonds between sulfonyl oxygen and methoxy hydrogen atoms. These interactions stabilize the lattice and influence melting points .

How do researchers address challenges in scaling up the synthesis of this compound?

Basic Research Question

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) .

- Solvent optimization : Replacing DCM with ethanol improves safety and yield in large-scale reactions .

What biochemical assays are suitable for evaluating the anticancer potential of this compound?

Advanced Research Question

- Cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2).

- Apoptosis markers : Flow cytometry to detect Annexin V/PI staining .

How can crystallographic data from SHELX software improve refinement accuracy?

Advanced Research Question

SHELXL refines structures using high-resolution data (d-spacing <1 Å), resolving disorder in flexible groups like the 4-methoxyphenethyl chain. Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.